3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone
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Overview
Description
3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2O2 and a molecular weight of 309.19 g/mol . This compound is known for its unique structure, which includes a propiophenone backbone substituted with dichloro and methoxy groups. It is used in various scientific research areas due to its intriguing properties and potential contributions to advancements in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-methoxyphenylacetic acid under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, and a solvent, such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and distillation .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichloro groups can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols.
Scientific Research Applications
3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3’,5’-Dichloro-3-(4-methoxyphenyl)propiophenone: Similar structure but with a methoxy group at the 4-position.
3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone: Similar structure but with a methoxy group at the 2-position.
Uniqueness
3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-15-4-2-3-11(7-15)5-6-16(19)12-8-13(17)10-14(18)9-12/h2-4,7-10H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCACAPPIAYMCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644250 |
Source
|
Record name | 1-(3,5-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-25-2 |
Source
|
Record name | 1-(3,5-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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